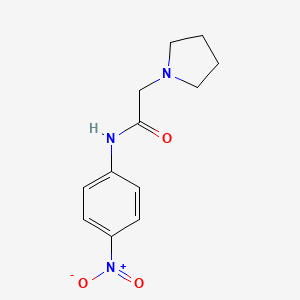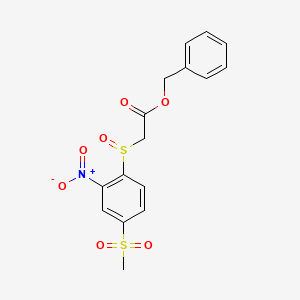![molecular formula C20H17N7O B1225196 1-[2-(2-Amino-3-cyano-1-pyrrolo[3,2-b]quinoxalinyl)ethyl]-3-phenylurea](/img/structure/B1225196.png)
1-[2-(2-Amino-3-cyano-1-pyrrolo[3,2-b]quinoxalinyl)ethyl]-3-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(2-amino-3-cyano-1-pyrrolo[3,2-b]quinoxalinyl)ethyl]-3-phenylurea is a quinoxaline derivative.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Researchers have explored the synthesis of functionally substituted pyrroloquinolines and related compounds through various reactions. These syntheses often involve the formation of complex molecular structures that can be utilized as building blocks for further chemical transformations or as potential candidates for biological activity screening. For instance, the behavior of amino-indoles in reactions with acetoacetic and other esters leading to the preparation of pyrroloquinolines with functional substituents has been studied, highlighting methods for generating diverse molecular frameworks (Yamashkin et al., 2003).
Biological Activities
Several studies have also focused on the biological activities of these synthesized compounds, particularly their antibacterial and antifungal properties. Compounds derived from similar molecular scaffolds have demonstrated significant broad antibacterial activity against both gram-positive and gram-negative bacteria, with some also showing remarkable antifungal activity (Abdel‐Wadood et al., 2014). Another aspect of research has been the evaluation of antioxidant, cytostatic, and antiviral properties of pyrroloquinoline derivatives, indicating potential therapeutic applications (Manta et al., 2014).
Methodological Advances
Methodological advances in the synthesis of these compounds have also been reported, including eco-friendly approaches and novel catalytic methods. For example, a green and efficient procedure for synthesizing tetrahydropyranoquinoline derivatives has been developed, emphasizing the importance of mild reaction conditions and minimal environmental impact (Lei et al., 2011).
properties
Product Name |
1-[2-(2-Amino-3-cyano-1-pyrrolo[3,2-b]quinoxalinyl)ethyl]-3-phenylurea |
|---|---|
Molecular Formula |
C20H17N7O |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
1-[2-(2-amino-3-cyanopyrrolo[3,2-b]quinoxalin-1-yl)ethyl]-3-phenylurea |
InChI |
InChI=1S/C20H17N7O/c21-12-14-17-19(26-16-9-5-4-8-15(16)25-17)27(18(14)22)11-10-23-20(28)24-13-6-2-1-3-7-13/h1-9H,10-11,22H2,(H2,23,24,28) |
InChI Key |
NRSOPYNZUNZZCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCCN2C(=C(C3=NC4=CC=CC=C4N=C32)C#N)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methoxy-4-[3-(2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B1225115.png)


![5-bromo-N-[1-(2,5-dimethylphenyl)ethyl]-2-furancarboxamide](/img/structure/B1225120.png)
![N-(2,2-difluoro-1,3-benzodioxol-5-yl)-2-[2-[2-(4-morpholinyl)-2-oxoethyl]-1-benzimidazolyl]acetamide](/img/structure/B1225121.png)
![2,7-Bis-(3-hydroxy-phenyl)-benzo[lmn][3,8]phenanthroline-1,3,6,8-tetraone](/img/structure/B1225124.png)
![4,5-Dimethoxy-2-[[1-oxo-2-[(3,5,8-trimethyl-2-quinolinyl)thio]ethyl]amino]benzoic acid](/img/structure/B1225126.png)

![7-Oxabicyclo[2.2.1]hepta-2,5-diene](/img/structure/B1225131.png)
![8-Chloro-5-isobutyl-1,2,3,4-tetrahydro-7-oxa-6,9,11-triaza-benzo[c]fluorene](/img/structure/B1225134.png)
![1-[4-(Benzenesulfonyl)-1-piperazinyl]-2-[(4-methyl-2-thiazolyl)thio]ethanone](/img/structure/B1225137.png)
![N-[2,2-dimethyl-3-[[oxo(thiophen-2-yl)methyl]amino]propyl]-2-thiophenecarboxamide](/img/structure/B1225138.png)

![(2Z)-2-{[(2,5-dimethoxyphenyl)amino]methylidene}cyclohexanone](/img/structure/B1225140.png)